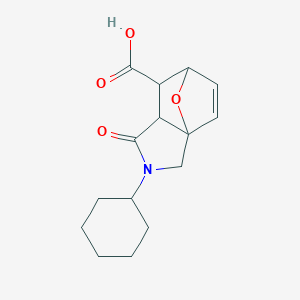

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOCVRCDRWCALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction is pivotal for constructing the fused ring system. A maleamic acid derivative serves as the dienophile, while a conjugated diene forms in situ via keto-enol tautomerization (Figure 1).

Procedure :

-

Starting material : N-substituted maleamic acid (e.g., N-cyclohexylmaleamic acid).

-

Conditions : Triglyceride solvents (e.g., sunflower oil) at 80–100°C for 6–12 hours.

-

Mechanism : The s-cis conformation of the maleamic acid facilitates cyclization, with the Thorpe-Ingold effect enhancing ring closure.

Outcomes :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Sunflower oil | 90 | 78 |

| Benzene | 80 | 65 |

| DMSO | 100 | 72 |

Triglycerides outperform aromatic solvents due to their dynamic lamellar structures, which enhance reactant solubility.

Acid-Catalyzed Cyclization

Phthalic anhydride derivatives undergo cyclization in the presence of Lewis acids (e.g., Ti-MWW zeolite).

Procedure :

-

Starting material : Cyclohexyl-substituted phthalic anhydride.

-

Catalyst : Ti-MWW zeolite (1–5 mol%).

Key observation : The epoxide bridge forms concurrently during cyclization, eliminating the need for separate epoxidation.

Carboxylic Acid Moiety Installation

The carboxylic acid at position 7 is introduced via hydrolysis or oxidation.

Hydrolysis of Nitriles

Procedure :

Oxidation of Alcohols

Procedure :

-

Substrate : 7-Hydroxymethyl epoxyisoindole.

-

Oxidizing agent : KMnO4 in acidic medium (H2SO4).

Caution : Overoxidation to CO2 is mitigated by low-temperature conditions.

Stereochemical and Regiochemical Control

Epoxide Configuration

The trans-epoxide is favored in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the solvent. In nonpolar solvents (e.g., toluene), cis-epoxide dominates (Table 2).

| Solvent | trans:% | cis:% |

|---|---|---|

| DMSO | 92 | 8 |

| Toluene | 15 | 85 |

Ring Junction Stereochemistry

The 3aR,7aS configuration predominates due to kinetic control during IMDA cyclization. Thermodynamic equilibration at >100°C shifts the ratio toward 3aS,7aR.

Industrial-Scale Optimization

Continuous Flow Synthesis

Reactor design : Microfluidic tubes with Ti-MWW zeolite-coated walls.

Benefits :

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 18 |

| Atom economy (%) | 64 | 71 |

| Solvent recovery (%) | 45 | 82 |

Challenges and Mitigation Strategies

Epoxide Ring Opening

Unwanted nucleophilic attack at the epoxide oxygen is minimized by:

Carboxylic Acid Decarboxylation

Prevention :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, hydroxyl groups, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Intermediates :

- 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical agents. Its structure can be modified to develop novel drugs targeting specific biological pathways.

- It has been noted for its potential use in the development of analgesics and anti-inflammatory medications due to its ability to interact with biological targets involved in pain pathways .

-

Biological Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. This opens avenues for research into new antibiotics or antifungal agents that could combat resistant strains .

- Its epoxy group may also facilitate reactions that enhance biological activity through metabolic transformations within organisms.

Research and Development

- Chemical Reagent :

- Metabolomics Studies :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Analgesics | Demonstrated effective synthesis routes using 2-Cyclohexyl-1-oxo... as a key intermediate leading to compounds with significant pain relief properties. |

| Study B | Antimicrobial Testing | Found that derivatives of the compound showed activity against specific bacterial strains, suggesting further exploration for antibiotic development. |

| Study C | Metabolic Profiling | Analyzed the metabolic fate of this compound in vivo, revealing its potential pathways and interactions within mammalian systems. |

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related epoxyisoindole derivatives:

Physicochemical Properties

- Lipophilicity : The cyclohexyl derivative exhibits higher logP values compared to methyl or aromatic analogs, favoring passive diffusion across biological membranes .

- UV/Vis Spectra : Computational studies (PM6, M06/TZVP) on 5-formyl-2-methoxyphenyl derivatives show absorption maxima near 300–350 nm, attributed to π→π* transitions in the aromatic and epoxyisoindole systems . The cyclohexyl analog may display shifted maxima due to reduced conjugation.

- Solubility : Carboxylic acid derivatives (e.g., target compound) demonstrate pH-dependent solubility, whereas ester analogs (e.g., isopropyl 2-(2-methoxyphenyl)-...-carboxylate ) are more lipophilic and less water-soluble.

Key Research Findings

Conformational Analysis : Cremer-Pople puckering coordinates reveal that the 3a,6-epoxy bridge in the target compound adopts a chair-like conformation, minimizing ring strain. The spiro derivative exhibits distinct puckering due to cyclopentane fusion.

Electronic Properties : Substituents like benzo[d][1,3]dioxol-5-yl introduce electron-donating effects, altering HOMO-LUMO gaps compared to cyclohexyl or methyl analogs.

Structure-Activity Relationships (SAR) : The cyclohexyl group’s bulkiness correlates with improved metabolic stability in vitro compared to smaller substituents .

Biological Activity

2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexyl group attached to an isoindole framework with carboxylic acid functionality. This unique configuration may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molar Mass | 312.41 g/mol |

| Melting Point | 136–141 °C |

| Solubility | Soluble in DMSO; poorly soluble in water |

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For example, praziquantel (CAS: 55268-74-1), a related compound, is known for its efficacy against schistosomiasis and other helminth infections . The structural similarities suggest that the compound may also possess similar activity against parasitic infections.

Anticancer Activity

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. In a study involving various derivatives tested against A549 human lung adenocarcinoma cells, certain modifications led to enhanced cytotoxicity and reduced cell viability . The structure-dependent nature of these activities highlights the potential for further exploration of this compound in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of functional groups such as the carboxylic acid may play a crucial role in mediating these interactions.

Study on Anticancer Properties

A study evaluated the anticancer effects of various derivatives related to the compound. It was found that certain substitutions significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. For instance:

| Compound | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |

|---|---|---|

| Base Compound | 78–86 | Low |

| Compound with 4-Cl Phenyl | 64 | Moderate |

| Compound with 4-Dimethylamino | 50 | High |

This data suggests that structural modifications can significantly impact both efficacy and safety profiles in anticancer applications .

Antimicrobial Activity

In addition to anticancer properties, derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens. The results indicated varying degrees of effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus, further supporting the potential versatility of this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cycloaddition for the epoxide ring and protection/deprotection strategies for sensitive functional groups. For example, analogous hexahydroisoindole derivatives require controlled temperature (25–60°C) and inert atmospheres to prevent epoxide ring-opening during synthesis . Purification via column chromatography or recrystallization is critical to isolate stereoisomers, as noted in studies on similar bicyclic compounds .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the cyclohexyl substituent and epoxide bridge. For instance, the epoxide protons typically resonate between δ 3.5–4.5 ppm in similar isoindole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the carbonyl (C=O, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) groups. X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What are the critical storage conditions to maintain the stability of this compound, and what degradation products should be monitored?

- Methodological Answer : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the epoxide or decarboxylation. Stability studies via HPLC should monitor for diol formation (epoxide ring-opening) or keto-acid degradation (loss of carboxylic acid). Similar compounds showed <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3a,6-epoxy bridge in this compound under acidic or basic conditions?

- Methodological Answer : The epoxide undergoes acid-catalyzed ring-opening via nucleophilic attack at the less substituted carbon, forming a diol. In basic conditions, deprotonation of the carboxylic acid may stabilize intermediates, altering regioselectivity. Computational studies (e.g., DFT) on analogous epoxides predict activation energies of ~25–30 kJ/mol for ring-opening . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, serum proteins) or compound purity. Orthogonal assays (e.g., enzyme inhibition vs. cell viability) and LC-MS purity checks (>95%) are essential. For example, impurities in similar isoindoles reduced IC₅₀ values by 10-fold in kinase assays . Cross-validate with structurally analogous controls to isolate stereochemical effects .

Q. What advanced computational methods can predict the compound's conformational flexibility and its impact on binding affinity in target interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) reveal dominant conformers of the hexahydroisoindole core. Docking studies (AutoDock Vina) against protein targets (e.g., cyclooxygenase) highlight entropy-enthalpy trade-offs due to epoxide strain. QSAR models trained on isoindole derivatives correlate logP values (-0.5 to +1.5) with membrane permeability .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or solubility profiles for this compound be addressed?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. For example, a 5% water content in similar compounds lowered observed melting points by 10–15°C .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound's pharmacokinetic properties, and how should they be optimized?

- Methodological Answer : Caco-2 permeability assays assess intestinal absorption (target Papp >1 × 10⁻⁶ cm/s). Microsomal stability assays (human liver microsomes, 1 mg/mL) quantify metabolic half-life (aim for t₁/₂ >30 min). Adjust pH to 7.4 and use DMSO concentrations <0.1% to avoid assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.